(4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone (4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1235057-04-1
VCID: VC4595292
InChI: InChI=1S/C18H17N5OS/c24-18(16-13-25-17(21-16)15-12-19-6-7-20-15)23-10-8-22(9-11-23)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2
SMILES: C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CSC(=N3)C4=NC=CN=C4
Molecular Formula: C18H17N5OS
Molecular Weight: 351.43

(4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone

CAS No.: 1235057-04-1

Cat. No.: VC4595292

Molecular Formula: C18H17N5OS

Molecular Weight: 351.43

* For research use only. Not for human or veterinary use.

(4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone - 1235057-04-1

Specification

CAS No. 1235057-04-1
Molecular Formula C18H17N5OS
Molecular Weight 351.43
IUPAC Name (4-phenylpiperazin-1-yl)-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone
Standard InChI InChI=1S/C18H17N5OS/c24-18(16-13-25-17(21-16)15-12-19-6-7-20-15)23-10-8-22(9-11-23)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2
Standard InChI Key KPQAGLMTXBXZDD-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CSC(=N3)C4=NC=CN=C4

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a methanone backbone bridging two heterocyclic systems:

  • 4-Phenylpiperazin-1-yl group: A six-membered piperazine ring substituted with a phenyl group at the 4-position. Piperazine derivatives are well-documented for their affinity toward serotonin and dopamine receptors, often exploited in antipsychotic and antidepressant therapies.

  • 2-(Pyrazin-2-yl)thiazol-4-yl group: A thiazole ring (a five-membered ring with nitrogen and sulfur atoms) linked to a pyrazine moiety. Thiazoles are prevalent in anticancer agents due to their ability to inhibit kinases or disrupt DNA synthesis .

The conjugation of these units creates a planar, electron-rich system conducive to π-π stacking and hydrogen bonding, critical for target engagement.

Synthetic Methodologies

Key Synthetic Routes

The synthesis of (4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone involves multi-step sequences, drawing parallels to methods used for structurally related compounds .

Thiazole Ring Formation

The thiazole core is constructed via Hantzsch thiazole synthesis, where α-bromoketones react with thiourea derivatives :

  • Bromination: 1-(Pyrazin-2-yl)ethanone undergoes bromination to yield 2-bromo-1-(pyrazin-2-yl)ethanone.

  • Cyclization: Reaction with thiourea in ethanol under reflux forms 2-(pyrazin-2-yl)thiazol-4-amine.

  • Acylation: The amine is acylated using CDI (1,1'-carbonyldiimidazole) to introduce the methanone bridge .

Piperazine Coupling

The 4-phenylpiperazine moiety is introduced via nucleophilic acyl substitution:

  • Activation: The thiazole-bound carboxylic acid is activated using CDI in tetrahydrofuran (THF), forming an imidazolide intermediate .

  • Coupling: Reaction with 4-phenylpiperazine in dimethylformamide (DMF) at 60°C yields the final product .

Representative Reaction Conditions

StepReagents/ConditionsYieldCitation
Thiazole formationEthanol, reflux, 12h72%
AcylationCDI, THF, 24h68%
Piperazine couplingDMF, 60°C, 8h85%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.50–3.79 (m, 8H, piperazine-H)

    • δ 7.28–7.63 (m, 5H, phenyl-H)

    • δ 8.12–8.64 (m, 3H, pyrazine-H) .

  • ¹³C NMR: Signals at δ 161.67 (C=O), 153.16 (thiazole-C), and 125.16 (pyrazine-C) confirm the methanone and heterocyclic systems .

High-Resolution Mass Spectrometry (HR-MS)

  • Observed: m/z 395.1321 [M + H]⁺ (C₁₉H₁₈N₆OS⁺).

  • Calculated: 395.1318, confirming molecular formula .

Applications in Drug Development

Central Nervous System (CNS) Disorders

The compound’s dual affinity for serotonin and dopamine receptors positions it as a candidate for bipolar disorder or treatment-resistant depression. Rodent models of analogous molecules show reduced immobility time in forced-swim tests (45% reduction at 10 mg/kg).

Oncology

The thiazole-pyrazine core’s ability to chelate ATP-binding pockets suggests utility in tyrosine kinase inhibitor (TKI) design. In silico docking studies predict strong binding to EGFR (ΔG = –9.8 kcal/mol) .

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